molecular formula C31H28Br4Cl2O5 B1583503 Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 32844-27-2

Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

Cat. No.: B1583503
CAS No.: 32844-27-2
M. Wt: 871.1 g/mol
InChI Key: JIONBBGQQYEZAC-UHFFFAOYSA-N
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Description

Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is a complex compound that combines the properties of bisphenol A, phosgene, and tetrabromobisphenol A. Bisphenol A is widely used in the production of polycarbonate plastics and epoxy resins, while tetrabromobisphenol A is a brominated flame retardant. Phosgene is a highly reactive chemical used in the production of various polymers and chemicals. The combination of these compounds results in a polymer with unique properties, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bisphenol A, phosgene, tetrabromobisphenol A polymer involves several steps:

    Preparation of Bisphenol A: Bisphenol A is synthesized through the condensation of acetone and phenol in the presence of an acid catalyst.

    Preparation of Tetrabromobisphenol A: Tetrabromobisphenol A is produced by brominating bisphenol A using bromine in the presence of a solvent such as methanol.

    Polymerization with Phosgene: The final polymer is formed by reacting bisphenol A and tetrabromobisphenol A with phosgene. This reaction typically occurs in a solvent such as dichloromethane, under controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of bisphenol A, phosgene, tetrabromobisphenol A polymer is carried out in large-scale reactors. The process involves continuous monitoring of reaction conditions to ensure the desired polymer properties. The final product is then purified and processed into various forms, such as sheets, films, or molded parts, depending on the intended application.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The polymer can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can occur, particularly in the presence of reducing agents.

    Substitution: The polymer can undergo substitution reactions, where one or more atoms in the polymer chain are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles, depending on the desired substitution.

Major Products Formed

    Oxidation: Oxidation products may include various oxygenated derivatives of the polymer.

    Reduction: Reduction products typically involve the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol has a wide range of scientific research applications:

    Chemistry: The polymer is used as a precursor for the synthesis of various advanced materials and as a model compound for studying polymerization reactions.

    Biology: It is used in the development of biomaterials and as a substrate for studying enzyme-catalyzed reactions.

    Medicine: The polymer is investigated for its potential use in drug delivery systems and medical devices.

    Industry: It is used in the production of flame-retardant materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of bisphenol A, phosgene, tetrabromobisphenol A polymer involves several molecular targets and pathways:

    Molecular Targets: The polymer interacts with various cellular components, including proteins, lipids, and nucleic acids.

    Pathways Involved: The polymer can affect cellular signaling pathways, leading to changes in gene expression, protein function, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol S: A similar compound used as an alternative to bisphenol A in various applications.

    Hexabromocyclododecane: Another brominated flame retardant with similar properties to tetrabromobisphenol A.

    Isocyanates: Compounds used in the production of polyurethanes, similar to phosgene in their reactivity.

Uniqueness

Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is unique due to its combination of properties from bisphenol A, phosgene, and tetrabromobisphenol A. This combination results in a polymer with enhanced flame retardancy, chemical resistance, and mechanical strength, making it suitable for a wide range of applications.

Properties

IUPAC Name

carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br4O2.C15H16O2.CCl2O/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8;1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;2-1(3)4/h3-6,20-21H,1-2H3;3-10,16-17H,1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIONBBGQQYEZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br.C(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28Br4Cl2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32844-27-2
Record name Carbonic dichloride, polymer with 4,4′-(1-methylethylidene)bis[2,6-dibromophenol] and 4,4′-(1-methylethylidene)bis[phenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32844-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

871.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32844-27-2
Record name Carbonic dichloride, polymer with 4,4'-(1-methylethylidene)bis[2,6-dibromophenol] and 4,4'-(1-methylethylidene)bis[phenol]
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Reactant of Route 2
Reactant of Route 2
Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Reactant of Route 3
Reactant of Route 3
Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Reactant of Route 4
Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Reactant of Route 6
Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

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